

The Function of EN4 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Abstract

EN4 is a synthetic, covalent ligand that demonstrates significant anti-cancer properties by targeting the MYC oncoprotein, a critical driver of tumorigenesis in a majority of human cancers.[1] Historically considered an "undruggable" target due to its intrinsically disordered nature, MYC's central role in regulating gene expression related to cell proliferation, metabolism, and survival has made it a high-priority target for therapeutic development.[2] This technical guide provides an in-depth overview of the function of **EN4** in cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its impact on cellular signaling pathways.

Introduction to EN4

EN4 is a small molecule identified through a cysteine-reactive covalent ligand screen.[2] It is designed to specifically target and covalently bind to a cysteine residue within the MYC protein, thereby inhibiting its oncogenic functions.[1][2] Notably, **EN4** is selective for the c-MYC isoform over N-MYC and L-MYC.[3][4] Its mechanism of action offers a promising strategy for the direct inhibition of MYC, a transcription factor that has remained elusive to conventional therapeutic interventions.

Mechanism of Action of EN4

EN4 exerts its anti-cancer effects through a multi-faceted mechanism centered on the direct inhibition of MYC activity.

Covalent Modification of MYC

EN4 possesses a cysteine-reactive acrylamide "warhead" that enables it to form a covalent bond with a specific cysteine residue, Cysteine 171 (C171), located within an intrinsically disordered region of the c-MYC protein.[1][2][5] This covalent interaction is crucial for its inhibitory function.

Inhibition of MYC-MAX Dimerization and DNA Binding

MYC functions as a transcription factor by forming a heterodimer with its partner protein, MAX. This MYC/MAX complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, thereby activating their transcription.[2] **EN4**'s covalent modification of MYC disrupts the ability of the MYC/MAX heterodimer to bind to its DNA consensus sequence.[1][2]

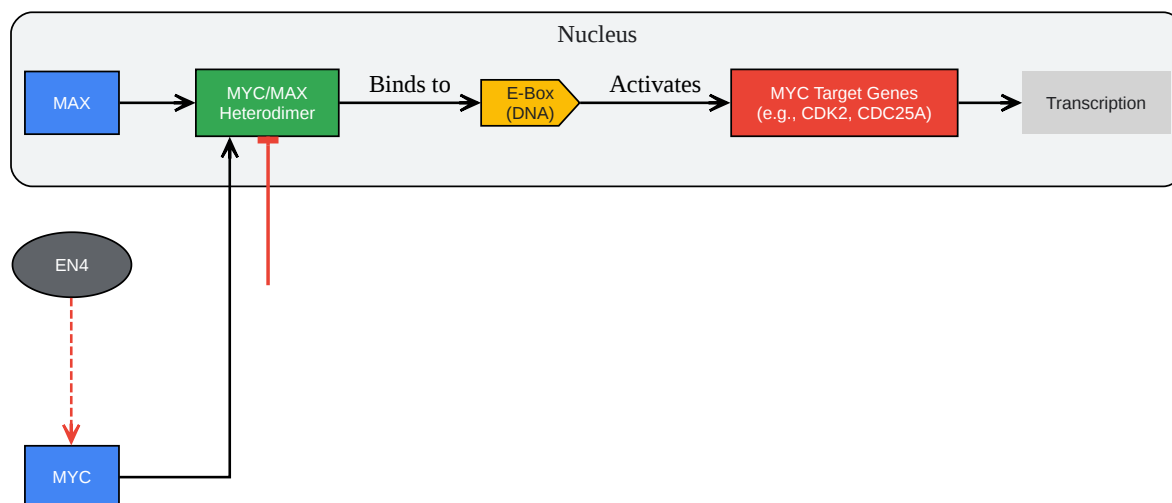
Reduction of MYC Thermal Stability

Treatment with **EN4** has been shown to decrease the thermal stability of both MYC and MAX proteins in cancer cells.[1][2] This suggests that the binding of **EN4** induces conformational changes that render the proteins more susceptible to denaturation.

Downregulation of MYC Transcriptional Activity and Target Genes

By preventing MYC/MAX from binding to DNA, **EN4** effectively inhibits the transcriptional activity of MYC.[1][2] This leads to the downregulation of a multitude of MYC target genes that are essential for cancer cell proliferation and survival, such as CDK2 and CDC25A.[3]

The signaling pathway illustrating **EN4**'s mechanism of action is depicted below:



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Caption: Mechanism of **EN4** action on the MYC signaling pathway.

Functional Effects of EN4 on Cancer Cells

The inhibition of MYC by **EN4** translates into significant anti-proliferative and anti-tumorigenic effects.

Inhibition of Cancer Cell Proliferation

EN4 treatment has been demonstrated to significantly impair the proliferation of cancer cells in a dose- and time-dependent manner.[2] For instance, in 231MFP breast cancer cells, **EN4** showed over 90% inhibition of proliferation at a concentration of 50 μ M.[2][3]

Impairment of Tumorigenesis

In vivo studies using breast tumor xenograft models in mice have shown that administration of **EN4** can significantly attenuate tumor growth.[3][4] This provides strong evidence for its potential as a therapeutic agent.

Selective Effects on MYC-Dependent Cells

A key finding is that **EN4** selectively impairs the survival of cancer cells that are dependent on MYC for their growth.^{[2][4]} In contrast, parental cell lines that are not reliant on MYC are largely unaffected, suggesting a therapeutic window for **EN4**.^{[2][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of **EN4** from published studies.

In Vitro Assay	Cell Line	Parameter	Value	Reference
MYC/MAX DNA Binding Inhibition	-	IC50	6.7 μ M	^[3]
MYC Luciferase Reporter Activity	-	IC50	2.8 μ M	^[3]
Cell Proliferation Inhibition	231MFP Breast Cancer	% Inhibition (at 50 μ M)	>90%	^{[2][3]}

In Vivo Study	Animal Model	Treatment	Outcome	Reference
Tumor Xenograft	231MFP Breast Tumor	50 mg/kg EN4 (daily IP injection for 3 weeks)	Significantly attenuated tumor growth	^[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of **EN4**.

Cysteine-Reactive Covalent Ligand Screen

- Objective: To identify small molecules that covalently bind to cysteine residues in target proteins.

- Methodology: A library of cysteine-reactive compounds (e.g., acrylamides and chloroacetamides) is screened for their ability to disrupt a specific protein-protein or protein-DNA interaction in vitro.[2][5] In the case of **EN4**, the screen aimed to identify compounds that could disrupt the binding of the MYC/MAX complex to its DNA consensus sequence.[1][2]

MYC/MAX DNA Binding Assay

- Objective: To quantify the inhibitory effect of a compound on the binding of the MYC/MAX heterodimer to its DNA target.
- Methodology: An enzyme-linked immunosorbent assay (ELISA)-based format is typically used. A biotinylated DNA duplex containing the E-box consensus sequence is immobilized on a streptavidin-coated plate. Recombinant MYC and MAX proteins are pre-incubated with the test compound (e.g., **EN4**) and then added to the plate. The amount of bound MYC/MAX is detected using specific antibodies and a colorimetric substrate.[3]

Cellular Thermal Shift Assay (CETSA)

- Objective: To assess the direct binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.
- Methodology: Cancer cells are treated with the test compound or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and precipitation of proteins. The soluble protein fraction at each temperature is collected and analyzed by Western blotting using an antibody specific for the target protein (e.g., MYC). Ligand binding typically increases the thermal stability of the target protein.[1][3]

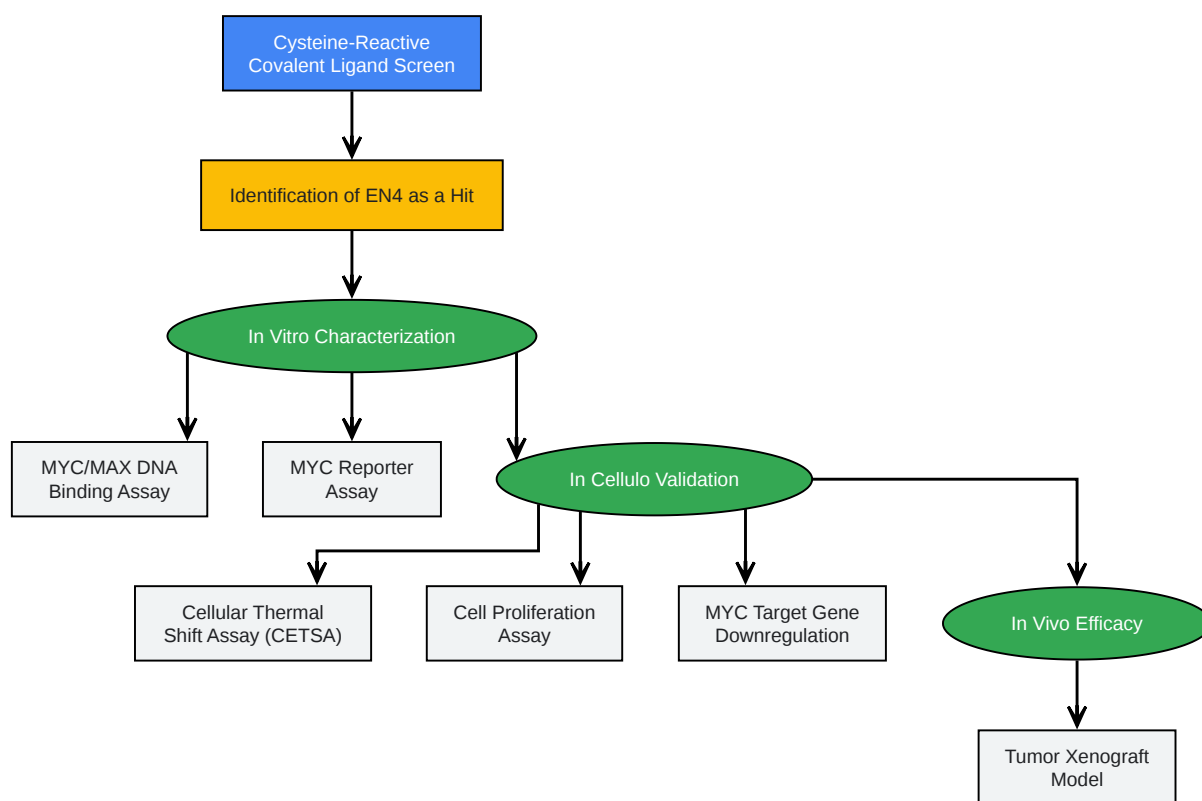
Cell Proliferation Assay

- Objective: To measure the effect of a compound on the growth of cancer cells over time.
- Methodology: Cancer cells are seeded in multi-well plates and treated with various concentrations of the test compound. Cell proliferation is assessed at different time points using methods such as the CyQUANT assay, which measures cellular DNA content, or by counting cell numbers.[2][3]

Tumor Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
- Methodology: Immune-deficient mice are subcutaneously injected with human cancer cells. Once tumors are established, the mice are treated with the test compound (e.g., **EN4** via intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[3][4]

The workflow for the discovery and validation of **EN4** is illustrated below:



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Caption: Experimental workflow for the discovery and validation of **EN4**.

Conclusion and Future Directions

EN4 represents a significant advancement in the quest to directly target the MYC oncoprotein. Its covalent mechanism of action and demonstrated efficacy in preclinical models highlight its potential as a novel therapeutic agent for a wide range of cancers. Future research will likely focus on optimizing the pharmacological properties of **EN4** and its analogs to improve potency and reduce potential off-target effects. Furthermore, exploring combinatorial therapies where **EN4** is used in conjunction with other anti-cancer agents could provide synergistic effects and overcome mechanisms of drug resistance. The successful development of **EN4** and similar compounds could usher in a new era of targeted therapies for MYC-driven malignancies.

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References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Targeting MYCN in Pediatric and Adult Cancers [frontiersin.org]
- To cite this document: BenchChem. [The Function of EN4 in Cancer Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2576287#what-is-the-function-of-en4-in-cancer-cells\]](https://www.benchchem.com/product/b2576287#what-is-the-function-of-en4-in-cancer-cells)

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